2-({8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-({8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that combines multiple nitrogen-containing rings
Scientific Research Applications
2-({8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Mechanism of Action
Target of Action
It is known that nitrogen-containing heterocyclic compounds, which this compound is a part of, form the basis of many biologically active substances . They are often involved in interactions with various proteins, enzymes, and receptors in the body, which could potentially be the targets of this compound.
Mode of Action
It’s known that nitrogenous heterocycles, such as this compound, have a wide spectrum of biological activity and numerous therapeutic applications in medicine . They often work by interacting with their targets and causing changes in their function, which can lead to various downstream effects.
Biochemical Pathways
Nitrogenous heterocycles are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . They can influence the function of various enzymes and proteins, leading to changes in cellular processes and signaling pathways.
Result of Action
Given the broad biological activity of nitrogenous heterocycles, it can be inferred that this compound could have a wide range of potential effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminobenzimidazole with an unsaturated ketone derivative in the presence of a base such as KOH and a solvent like DMF. The reaction is often carried out under photochemical conditions, with a wavelength of 312 nm being optimal for achieving high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
2-({8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antiviral and anticancer properties.
Quinazoline derivatives: Used in the treatment of cancer and other diseases.
Pyrido[1,2-a]pyrimidine derivatives: Investigated for their potential as kinase inhibitors and other therapeutic agents.
Uniqueness
2-({8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer enhanced biological activity and selectivity compared to simpler compounds.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5OS/c29-21-13-15(24-20-11-5-6-12-27(20)21)14-30-23-26-17-8-2-1-7-16(17)22-25-18-9-3-4-10-19(18)28(22)23/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHHHVPZDMTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=O)N6C=CC=CC6=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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